5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one is a complex organic molecule that features a combination of piperazine, morpholine, and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
The uniqueness of 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Structural Characteristics
The molecular formula of the compound is C23H28ClN3O4 with a molecular weight of 445.9 g/mol. Its structure features a pyranone core, piperazine and morpholine rings, and a chlorophenyl group, which are indicative of its diverse biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Compounds containing the piperazine moiety have shown moderate to strong antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli.
- A study found that derivatives with similar structural features displayed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole in inhibiting microbial growth .
Compound | Bacterial Strain | Activity Level |
---|---|---|
5-{...} | S. aureus | Moderate |
5-{...} | E. coli | Strong |
5-{...} | B. subtilis | Moderate |
Anticancer Activity
The anticancer potential of this compound has also been explored through various assays:
- In vitro studies using MTT assays indicated that compounds with similar piperazine and pyranone structures exhibited promising anticancer activity against several cancer cell lines.
- The presence of halogenated phenyl groups has been correlated with enhanced anticancer effects, making this compound a candidate for further development as an anticancer agent .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
5-{...} | HeLa | 15.3 |
5-{...} | MCF7 | 12.7 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated:
- It has shown activity against acetylcholinesterase (AChE) and urease, indicating its role in neuroprotection and potential therapeutic applications in treating conditions like Alzheimer's disease.
- The IC50 values for urease inhibition were reported to be significantly lower than those of standard inhibitors, suggesting a strong inhibitory effect .
Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
Acetylcholinesterase | 10.5 | 25.0 |
Urease | 8.3 | 20.0 |
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of pyranone compounds, including those structurally related to our target compound. The synthesized derivatives were evaluated for their antimicrobial and anticancer activities, yielding promising results that support further investigation into their mechanisms of action .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets, indicating potential interactions that could contribute to its observed biological activities .
Properties
Molecular Formula |
C22H26ClN3O5 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-2-(morpholin-4-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C22H26ClN3O5/c23-17-2-1-3-18(12-17)25-4-6-26(7-5-25)22(28)16-31-21-15-30-19(13-20(21)27)14-24-8-10-29-11-9-24/h1-3,12-13,15H,4-11,14,16H2 |
InChI Key |
QWCMOHZQIGDOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=COC(=CC3=O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.